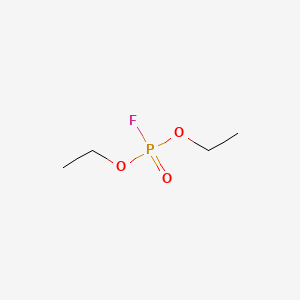
(1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy-
Vue d'ensemble
Description
(1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy-: is a complex organic compound characterized by its biphenyl core structure with multiple hydroxyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from biphenyl or its derivatives. Key steps may include:
Biphenyl Derivatization: Introduction of hydroxyl and methoxy groups at specific positions on the biphenyl ring.
Protection and Deprotection: Protecting hydroxyl groups during intermediate steps and deprotecting them in the final stages.
Purification: Purification techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
(1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy-: undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert hydroxyl groups to carbonyl groups, forming derivatives such as ketones or carboxylic acids.
Reduction: Reduction reactions can reduce carbonyl groups to hydroxyl groups, leading to the formation of alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and esters.
Reduction Products: Alcohols and diols.
Substitution Products: Halogenated biphenyls and alkylated biphenyls.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antioxidant properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to the donation of hydrogen atoms to free radicals, neutralizing their reactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
(1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy-: can be compared to other biphenyl derivatives with similar functional groups. Some similar compounds include:
1,1'-Biphenyl, 3,3'-dimethoxy-
1,1'-Biphenyl, 3,3'-dimethanol-
1,1'-Biphenyl, 3,3'-dimethoxy-4,4'-dihydroxy-
These compounds share structural similarities but differ in the positioning and number of hydroxyl and methoxy groups, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
2-[2-hydroxy-5-(hydroxymethyl)-3-methoxyphenyl]-4-(hydroxymethyl)-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-21-13-5-9(7-17)3-11(15(13)19)12-4-10(8-18)6-14(22-2)16(12)20/h3-6,17-20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVCUWXYWXMTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CO)OC)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189797 | |
| Record name | (1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3626-48-0 | |
| Record name | (1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea](/img/structure/B3051740.png)


![2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051743.png)









